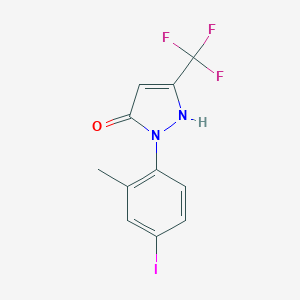

![molecular formula C31H25N3OS B301804 (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301804.png)

(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound belongs to the class of thiazolidinones and has been extensively studied for its diverse biological activities.

Mécanisme D'action

The mechanism of action of (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating various signaling pathways. For instance, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. The activation of this pathway leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation. The compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.

Biochemical and Physiological Effects:

(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has been shown to have hypoglycemic activity by enhancing insulin sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments are its diverse biological activities and potential therapeutic properties. The compound has been extensively studied for its anti-cancer, anti-inflammatory, and hypoglycemic activities. However, the limitations of using the compound in lab experiments are its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.

Orientations Futures

The future directions for the study of (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one include the following:

1. Further studies to elucidate the mechanism of action of the compound.

2. Studies to optimize the synthesis method and improve the yield and purity of the compound.

3. In vivo studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.

4. Studies to evaluate the potential of the compound as a therapeutic agent for various diseases.

5. Studies to investigate the structure-activity relationship of the compound and develop more potent analogs.

Conclusion:

In conclusion, (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound has been extensively studied for its diverse biological activities and has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. However, further studies are required to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of benzyl isothiocyanate, 9-ethylcarbazole-3-carbaldehyde, and phenylhydrazine in the presence of triethylamine and acetonitrile. The reaction proceeds via a multicomponent reaction, and the product is obtained in good yield. The purity and identity of the compound are confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Applications De Recherche Scientifique

(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has been studied extensively for its diverse biological activities. The compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has been shown to have hypoglycemic activity by enhancing insulin sensitivity.

Propriétés

Nom du produit |

(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one |

|---|---|

Formule moléculaire |

C31H25N3OS |

Poids moléculaire |

487.6 g/mol |

Nom IUPAC |

(5E)-3-benzyl-5-[(9-ethylcarbazol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C31H25N3OS/c1-2-33-27-16-10-9-15-25(27)26-19-23(17-18-28(26)33)20-29-30(35)34(21-22-11-5-3-6-12-22)31(36-29)32-24-13-7-4-8-14-24/h3-20H,2,21H2,1H3/b29-20+,32-31? |

Clé InChI |

QZMVTSRLBCTWRZ-QETSVTLESA-N |

SMILES isomérique |

CCN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)CC5=CC=CC=C5)C6=CC=CC=C61 |

SMILES |

CCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CC5=CC=CC=C5)C6=CC=CC=C61 |

SMILES canonique |

CCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CC5=CC=CC=C5)C6=CC=CC=C61 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301721.png)

![6-[2-(4-Tert-butylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B301723.png)

![6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B301724.png)

![5-ethoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B301728.png)

![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)

![5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B301730.png)

![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)

![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)

![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)

![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)

![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)